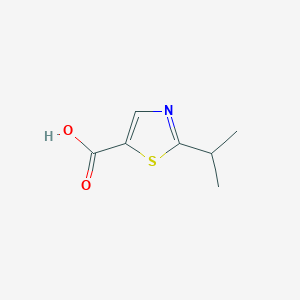

2-Isopropylthiazole-5-carboxylic acid

Description

Overview of Thiazole (B1198619) Chemistry and its Significance in Organic Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its unique structural and electronic properties. nih.govglobalresearchonline.net It is a core component of numerous natural products, most notably thiamine (B1217682) (Vitamin B1), and is present in a wide array of synthetic compounds with significant pharmacological applications. nih.govresearchgate.netresearchgate.net The versatility of the thiazole nucleus is demonstrated by its presence in clinically approved drugs spanning various therapeutic areas, including antimicrobial, antiretroviral, antifungal, and anticancer agents. nih.govresearchgate.netbohrium.com

In organic synthesis, the thiazole ring serves as a versatile building block. Its aromatic nature allows for various substitution reactions, enabling chemists to modify its structure to fine-tune biological activity. nih.gov The nitrogen and sulfur heteroatoms within the ring are crucial, as they can participate in hydrogen bonding and coordinate with metal ions, which is often vital for interacting with biological targets like enzymes and receptors. researchgate.net The development of synthetic methodologies, such as the renowned Hantzsch thiazole synthesis, has provided accessible routes to a vast library of thiazole derivatives, fueling further research and application. tandfonline.com The stability of the thiazole ring and its capacity to act as a bioisostere—a substituent that retains similar physicochemical properties to another group—further enhances its utility in drug design. globalresearchonline.net

Rationale for Investigating 2-Isopropylthiazole-5-carboxylic Acid Derivatives

The investigation into derivatives of 2-Isopropylthiazole-5-carboxylic acid is propelled by the continual search for novel bioactive molecules. The core thiazole structure is a proven pharmacophore, and scientific inquiry is based on the principle that modifying the substituents at various positions on this ring can lead to compounds with new or improved therapeutic properties. nih.gov The primary rationale is to generate libraries of new chemical entities for screening against a wide range of diseases. bohrium.com

A significant driver for this research is the challenge of increasing drug resistance, which necessitates the development of agents with novel mechanisms of action. researchgate.netbohrium.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for addressing this issue. globalresearchonline.net Research has shown that substituted thiazoles possess potential as:

Antimicrobial agents: Combating bacterial and fungal infections. kau.edu.sa

Anticancer agents: Exhibiting cytotoxicity against various tumor cell lines. kau.edu.samdpi.com

Anti-inflammatory agents: Modulating inflammatory pathways. globalresearchonline.net

Antiviral agents: Including activity against HIV. nih.gov

Antidiabetic agents: Showing potential to ameliorate hyperglycemia and improve insulin (B600854) sensitivity. nih.gov

The specific substituents on the thiazole ring—in this case, an isopropyl group at the 2-position and a carboxylic acid at the 5-position—provide a distinct starting point for chemical modification. The carboxylic acid group, in particular, is a key functional handle that allows for the synthesis of amides, esters, and other derivatives, which can significantly alter the compound's pharmacological profile. mdpi.comnih.gov

Scope and Objectives of Academic Inquiry Pertaining to 2-Isopropylthiazole-5-carboxylic Acid

Academic research focused on 2-Isopropylthiazole-5-carboxylic acid and its derivatives encompasses a well-defined set of objectives aimed at exploring its potential in drug discovery. The scope of these studies typically involves a multi-stage process from synthesis to biological evaluation.

The primary objectives include:

Design and Synthesis: The foremost goal is the chemical synthesis of novel series of compounds derived from the 2-Isopropylthiazole-5-carboxylic acid scaffold. This involves creating carboxamides, esters, or other analogues by reacting the carboxylic acid group with various amines or alcohols. mdpi.comacs.org This process aims to generate a diverse set of molecules with varied structural features.

Biological Screening: Once synthesized, these new derivatives are subjected to a battery of biological assays to determine their potential therapeutic effects. This screening is often targeted, focusing on areas where thiazoles have previously shown promise, such as anticancer, antimicrobial, or anti-inflammatory activity. kau.edu.sanih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear understanding of the relationship between the chemical structure of the synthesized derivatives and their biological activity. By comparing the potency of different analogues, researchers can identify which structural modifications enhance or diminish activity. nih.gov For instance, SAR studies might reveal that adding a specific aromatic group to the amide function significantly increases cytotoxicity against a particular cancer cell line. mdpi.com

Identification of Lead Compounds: The ultimate aim of this academic inquiry is to identify "lead compounds"—molecules that exhibit promising activity and selectivity in initial screenings. These compounds can then serve as the basis for further, more intensive research and development, potentially leading to new drug candidates. globalresearchonline.net

Research Findings on Substituted Thiazole Carboxylic Acids

The following table summarizes findings from various studies on derivatives of thiazole carboxylic acids, highlighting the types of modifications made and their observed biological activities. This data illustrates the rationale and objectives discussed previously.

| Thiazole Derivative Type | Modification | Observed Biological Activity | Reference |

| 2,4,5-Trisubstituted Thiazoles | Synthesis of acid hydrazides, thiosemicarbazides, and ureido derivatives. | Antibacterial activity, particularly against Gram-positive bacteria, and antifungal activity. Some compounds showed anticancer potential. | kau.edu.sa |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide | Amide derivatives synthesized from the parent carboxylic acid. | Anticancer activity against lung, liver, and intestine cancer cell lines. | mdpi.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Amide derivatives designed based on the structure of Dasatinib. | High antiproliferative potency against human leukemia cells. | nih.gov |

| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Synthesis of various amide and ester derivatives. | Good fungicidal and antivirus activity against Tobacco Mosaic Virus (TMV). | researchgate.net |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | A specific N-substituted derivative. | Ameliorated hyperglycemia, improved insulin sensitivity, and reduced hyperlipidemia in diabetic animal models. | nih.gov |

| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxamide | Synthesis of various carboxamide derivatives. | Inhibition of COX-1 and COX-2 enzymes, with potential as anti-inflammatory and anticancer agents. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSORVIZXIZSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62657-87-8 | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropylthiazole 5 Carboxylic Acid and Its Analogs

Classical Approaches to Thiazole-5-carboxylic Acid Synthesis

The foundational methods for constructing the thiazole-5-carboxylic acid scaffold have been relied upon for decades. These classical approaches typically involve the formation of the thiazole (B1198619) ring from acyclic precursors or the modification of an existing thiazole ring.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-isopropylthiazole-5-carboxylic acid, this would typically involve the reaction of a thioamide bearing an isopropyl group, such as isothiobutyramide, with an α-halo derivative of a β-ketoester, like ethyl 3-bromo-2-oxopropanoate. The subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

The general mechanism of the Hantzsch synthesis proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Variants of this reaction have been developed to improve yields and expand the substrate scope. One such variation involves a one-pot, three-component reaction of an α-haloketone, thiourea (B124793), and a substituted benzaldehyde (B42025) in the presence of a reusable catalyst, such as silica-supported tungstosilisic acid, under conventional heating or ultrasonic irradiation, affording good to excellent yields of the corresponding thiazole derivatives. nih.gov

| Variant | Reactants | Conditions | Key Features |

|---|---|---|---|

| Classical Hantzsch | α-Haloketone, Thioamide | Reflux in a suitable solvent (e.g., ethanol) | Well-established, versatile |

| One-Pot, Three-Component | α-Haloketone, Thiourea, Aldehyde | Reusable catalyst (e.g., silica-supported tungstosilisic acid), conventional heating or ultrasound | Environmentally benign, high yields nih.gov |

| Microwave-Assisted | α-Haloketone, Thiourea | Microwave irradiation | Rapid reaction times, improved yields rasayanjournal.co.innih.gov |

Ring-Closing Strategies and Precursors (e.g., thiourea, α-haloketones)

Ring-closing strategies are fundamental to the synthesis of thiazoles. The reaction between thiourea and an α-haloketone is a widely used method for the preparation of 2-aminothiazole (B372263) derivatives. nih.gov To synthesize a 2-isopropylthiazole (B97041), a corresponding N-substituted thiourea or a thioamide is necessary.

The key precursors for the synthesis of 2-isopropylthiazole-5-carboxylic acid via this route are:

Thioamide precursor: Isothiobutyramide, which provides the C2-isopropyl group and the nitrogen and sulfur atoms of the thiazole ring.

α-haloketone precursor: An ethyl 2-halo-3-oxobutanoate or a similar β-ketoester derivative, which provides the C4 and C5 atoms of the thiazole ring, with the ester group at C5 being a precursor to the carboxylic acid.

The reaction typically proceeds by nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration. The use of α,α-dibromoketones has also been shown to be superior to α-monobromoketones in some instances for the Hantzsch synthesis.

Functional Group Interconversion on Pre-formed Thiazole Rings (e.g., from esters or nitriles)

An alternative to constructing the thiazole ring from acyclic precursors is to perform functional group interconversions on a pre-formed thiazole ring. This approach is particularly useful when the desired thiazole core is readily available.

For the synthesis of 2-isopropylthiazole-5-carboxylic acid, a common strategy is the hydrolysis of a corresponding ester or nitrile. For instance, ethyl 2-isopropylthiazole-5-carboxylate can be synthesized via the Hantzsch reaction and then hydrolyzed to the carboxylic acid. The hydrolysis can be carried out under acidic or basic conditions. mnstate.edulibretexts.orgchemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: The ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (saponification): The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. This reaction is irreversible and typically gives the sodium salt of the carboxylic acid, which can then be acidified to yield the free carboxylic acid. libretexts.orgchemguide.co.uklibretexts.org

Similarly, a 2-isopropylthiazole-5-carbonitrile (B12961467) can be hydrolyzed to the carboxylic acid. The nitrile group can be introduced through various methods, and its hydrolysis to a carboxylic acid is a standard organic transformation, often requiring strong acidic or basic conditions and elevated temperatures.

Advanced Synthetic Protocols for 2-Isopropylthiazole-5-carboxylic Acid

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. These advanced protocols offer advantages over classical methods in terms of selectivity, yield, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of heterocyclic compounds, including thiazoles. Palladium-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions on the thiazole ring.

While direct palladium-catalyzed carboxylation of a pre-formed 2-isopropylthiazole at the C5 position is a potential route, a more common application is the C-H activation/arylation of thiazoles. For instance, the direct arylation of 2-isopropylthiazole with aryl bromides has been reported using N-propylphthalimide-substituted bis-(NHC)PdX2 complexes. nih.gov This demonstrates the feasibility of activating the C-H bonds of the thiazole ring for further functionalization. Although this example does not directly yield the carboxylic acid, it highlights the potential for advanced, metal-catalyzed C-H functionalization to introduce a carboxyl or a precursor group at the 5-position.

Green Chemistry Principles in 2-Isopropylthiazole-5-carboxylic Acid Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles have been increasingly applied to the synthesis of thiazoles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Hantzsch thiazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives and is a viable green approach for the preparation of 2-isopropylthiazole-5-carboxylic acid precursors. For example, a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas in methanol (B129727) at 90°C for 30 minutes resulted in high yields of the corresponding N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective as they reduce solvent waste and improve efficiency. Environmentally benign one-pot syntheses of substituted thiazoles have been developed using multicomponent reactions. nih.govmdpi.comresearchgate.netijcce.ac.ir For instance, a green, one-pot, three-component synthesis of thiazole scaffolds has been achieved using NiFe2O4 nanoparticles as a reusable catalyst in an ethanol (B145695):water solvent system. nih.gov

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored as environmentally friendly solvents for thiazole synthesis. Furthermore, the use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, can simplify product purification and reduce waste. nih.govmdpi.com An "on water" mediated synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes has been reported, highlighting a catalyst-free and waste-free green protocol. rsc.org

| Green Chemistry Principle | Application in Thiazole Synthesis | Advantages |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation, Ultrasonic irradiation | Reduced reaction times, increased yields, energy efficiency nih.govrasayanjournal.co.innih.gov |

| Atom Economy | One-pot, multicomponent reactions | Reduced waste, simplified procedures, time and energy savings nih.govmdpi.comresearchgate.netijcce.ac.ir |

| Safer Solvents and Auxiliaries | Use of water, PEG, ionic liquids | Reduced toxicity and environmental impact rsc.org |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., NiFe2O4 nanoparticles, silica-supported tungstosilisic acid) | Easy separation and reuse of catalyst, reduced waste nih.govnih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bepls.combeilstein-journals.org This technology is particularly effective for the synthesis of heterocyclic compounds like thiazoles. The process involves using microwave irradiation to rapidly and uniformly heat the reaction mixture, which can enhance reaction rates and minimize the formation of side products. bepls.com

In the context of thiazole synthesis, microwave irradiation has been successfully applied to multicomponent reactions. For instance, a one-pot, three-component reaction between thiosemicarbazide, substituted chalcones, and phenacyl bromides in ethanol has been shown to efficiently produce pyrazolothiazoles under microwave conditions. beilstein-journals.org Another efficient method involves the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a solvent-free, catalyst-free setting under microwave irradiation at 300 W, yielding hydrazinyl thiazoles in as little as 30 to 175 seconds. bepls.com

The synthesis of thiazolyl-pyridazinediones has been achieved through a multicomponent reaction using microwave heating at 500 W and 150 °C, significantly reducing reaction times to 4-8 minutes. nih.gov Similarly, the synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aromatic aldehydes showed a marked improvement in yield (92%) under microwave heating compared to classical heating (75%). mdpi.com These examples highlight the versatility and efficiency of microwave-assisted synthesis for creating diverse thiazole derivatives, a methodology directly applicable to the synthesis of 2-isopropylthiazole-5-carboxylic acid by selecting appropriate starting materials.

Table 1: Examples of Microwave-Assisted Thiazole Synthesis

| Product Class | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazinyl Thiazoles | Aryl ketones, thiosemicarbazide, phenacyl bromides | Solvent-free, 300 W | 30-175 s | Good | bepls.com |

| Thiazolyl-Pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan (B1678972) catalyst, 500 W, 150 °C | 4-8 min | High | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, leading to increased reaction rates and yields. This method offers advantages such as mild reaction conditions, short reaction times, and high efficiency. nih.govnih.gov

The synthesis of thiazole derivatives has been effectively achieved using ultrasonic irradiation in the presence of eco-friendly catalysts. For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a reusable, eco-friendly biocatalyst for synthesizing novel thiazoles under ultrasonic conditions. nih.govnih.gov This method provides high yields and the catalyst can be reused multiple times without significant loss of activity. nih.gov

In another application, silica-supported tungstosilisic acid was used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation, resulting in yields between 79% and 90%. bepls.com These studies demonstrate that ultrasound-assisted synthesis is a viable and environmentally benign approach for producing a wide range of thiazole derivatives.

Table 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Catalyst | Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| TCsSB Hydrogel | Hydrazine-1-carbothioamide, Hydrazonoyl chlorides | Ethanol | 50 °C | 20 min | High | nih.govmdpi.com |

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical synthetic methods represent a significant advancement in green chemistry by minimizing or eliminating the use of hazardous organic solvents. nih.gov Mechanochemistry, in particular, uses mechanical force (e.g., grinding or milling) to induce chemical reactions. nih.gov

One-pot procedures for synthesizing Hantzsch thiazole derivatives have been developed under solvent-free conditions. This involves grinding α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes in a mortar and pestle at room temperature, offering an environmentally friendly alternative to traditional solvent-based methods. researchgate.net This approach aligns with the principles of green chemistry by reducing waste and avoiding volatile organic compounds. researchgate.net

Mechanochemistry has also been employed for the synthesis of thiazolidinone-triazole derivatives, where the surface of a custom-made closed mortar and pestle acts as a catalyst. nih.gov This solventless method is not only eco-friendly but can also simplify product separation compared to solution-based methods. nih.gov These techniques demonstrate the potential for producing thiazole compounds, including 2-isopropylthiazole-5-carboxylic acid, in a more sustainable manner.

Catalytic Approaches (e.g., magnetically recoverable catalysts, recyclable catalysts)

The development of recyclable and recoverable catalysts is a cornerstone of sustainable chemical synthesis. These catalysts reduce waste and production costs by allowing for their reuse over multiple reaction cycles. In thiazole synthesis, several innovative catalytic systems have been reported.

Chitosan-based hydrogels have been employed as recyclable, eco-friendly biocatalysts for the synthesis of thiazole derivatives under both ultrasonic and conventional heating conditions. nih.govnih.govmdpi.com These catalysts exhibit high thermal stability and can be easily recovered and reused without a significant drop in catalytic activity. nih.govnih.gov Another example is the use of silica-supported tungstosilisic acid as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives, which can be easily separated from the reaction mixture and reused. bepls.comresearchgate.net

Mechanochemical synthesis can also incorporate a catalytic aspect, where the surface of the milling or grinding apparatus itself can serve as a catalyst, eliminating the need for traditional organometallic catalysts and simplifying purification. nih.gov These catalytic strategies are crucial for developing efficient and environmentally responsible processes for the production of thiazole-5-carboxylic acid and its analogs.

Stereoselective Synthesis Approaches to Chiral Analogs (if applicable)

While 2-isopropylthiazole-5-carboxylic acid itself is not chiral, the development of stereoselective methods is crucial for synthesizing chiral analogs that may have specific biological activities. Thiazoline and thiazole heterocycles are common motifs in biologically active natural products, and numerous strategies have been developed for the synthesis of optically pure building blocks. nih.gov

Stereoselective synthesis of thiazole derivatives has been achieved, for example, in the synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. nih.gov The methodologies for creating chiral thiazole building blocks are diverse, ranging from biomimetic approaches to stereoselective alkylations, providing chemists with a robust toolbox for constructing complex, optically active molecules. nih.gov These established methods can be adapted to produce chiral analogs of 2-isopropylthiazole-5-carboxylic acid by incorporating chiral starting materials or utilizing chiral catalysts to control the stereochemical outcome of the reaction.

Solid-Phase Synthesis Techniques for Thiazole-Based Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is particularly useful in drug discovery. This method involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

This technique has been applied to the synthesis of thiazole-containing macrocycles, demonstrating its utility in constructing complex molecular architectures. researchgate.net The synthesis of peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylic acids has also been investigated using Wang and Rink-linked resins, showcasing the adaptability of solid-phase techniques for related heterocyclic carboxylic acids. researchgate.net By anchoring a suitable precursor to a solid support, a combinatorial library of 2-substituted thiazole-5-carboxylic acid analogs could be efficiently synthesized, facilitating the exploration of structure-activity relationships.

Scalable Synthesis and Process Optimization for 2-Isopropylthiazole-5-carboxylic Acid Production

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, cost-effectiveness, and sustainability. For 2-isopropylthiazole-5-carboxylic acid, a scalable synthesis would likely be based on a robust and high-yielding reaction, such as a modified Hantzsch synthesis or a modern catalytic approach.

Key considerations for scalable synthesis include the cost and availability of starting materials, reaction conditions (temperature, pressure), solvent selection, and purification methods. rsc.orgnih.gov For example, a process might be optimized to use water or a recyclable, bio-friendly solvent to minimize environmental impact. rsc.org The development of a continuous flow process, as demonstrated for other heterocyclic compounds, could offer advantages in terms of safety, consistency, and throughput compared to batch processing.

Chemical Reactivity and Derivatization Strategies of 2 Isopropylthiazole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a primary site for chemical modification, allowing for the synthesis of a wide array of functional derivatives through established organic reactions.

The conversion of the carboxylic acid to esters and amides is fundamental for modifying the compound's physicochemical properties and for creating intermediates for further synthesis.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction is a reversible equilibrium, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk Concentrated sulfuric acid is a typical catalyst for this transformation. chemguide.co.ukyoutube.com For 2-isopropylthiazole-5-carboxylic acid, this reaction provides a straightforward route to various alkyl and aryl esters.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must first be "activated." This can be achieved in two primary ways:

Conversion to an Acid Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2-isopropylthiazole-5-carbonyl chloride. libretexts.orgyoutube.com This intermediate readily reacts with primary or secondary amines to yield the corresponding amides. libretexts.org

Use of Coupling Reagents: A more direct method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.orgbohrium.com This method is widely used in the synthesis of complex molecules, including various thiazole-based pharmaceutical agents. nih.govsemanticscholar.org

| Transformation | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol) | Conc. H₂SO₄, Heat | Ethyl 2-isopropylthiazole-5-carboxylate |

| Amidation | 1. SOCl₂ 2. Amine (e.g., R-NH₂) | Stepwise reaction | N-substituted 2-isopropylthiazole-5-carboxamide |

| Amine (e.g., R-NH₂), DCC | One-pot reaction |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. This reaction would convert 2-isopropylthiazole-5-carboxylic acid into (2-isopropylthiazol-5-yl)methanol. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride equivalents to the carbonyl carbon. libretexts.org The initially formed aldehyde is more reactive than the starting acid and is immediately reduced to the alcohol. libretexts.org

Decarboxylation: The removal of the carboxyl group (decarboxylation) from heteroaromatic carboxylic acids can be achieved under specific conditions, often requiring heat and a catalyst. organic-chemistry.org For certain heteroaromatic carboxylic acids, decarboxylation can be catalyzed by silver carbonate in the presence of acetic acid or by copper salts in a suitable solvent. organic-chemistry.org A kinetic study on the decarboxylation of 2-aminothiazole-5-carboxylic acids revealed that the mechanism can vary depending on the proton activity of the medium. rsc.org In some cases, microwave irradiation in the presence of a copper(I) oxide catalyst provides a rapid and efficient method for the protodecarboxylation of aromatic carboxylic acids. organic-chemistry.org Such methods could potentially be applied to remove the C5-carboxyl group, yielding 2-isopropylthiazole (B97041).

Electrophilic and Nucleophilic Substitution on the Thiazole (B1198619) Ring System

The thiazole ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. This effect is further compounded by the presence of the electron-withdrawing carboxylic acid group at the C5 position, which deactivates the ring towards electrophilic attack. numberanalytics.combritannica.com Consequently, forcing conditions are often required for such reactions.

Directed Ortho Metalation (DoM) is a powerful strategy to overcome the low intrinsic reactivity of the thiazole ring towards electrophiles and to control the regioselectivity of substitution. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating the deprotonation of the adjacent (ortho) position. baranlab.orguwindsor.ca

For 2-isopropylthiazole-5-carboxylic acid, the carboxylic acid group itself (or more commonly, a derivative such as a tertiary amide or an oxazoline) can serve as the DMG. organic-chemistry.org This directs the lithiation specifically to the C4 position of the thiazole ring. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E+), allowing for the introduction of various substituents at the C4 position with high regioselectivity. wikipedia.orgbaranlab.org

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Deprotonation | sec-BuLi, TMEDA, THF, -78 °C | 4-Lithio-2-isopropylthiazole-5-carboxamide | Regioselective removal of the C4 proton. harvard.edu |

| 2. Electrophilic Quench | Electrophile (E⁺) | 4-E-2-isopropylthiazole-5-carboxamide | Introduction of a new substituent at C4. |

Direct electrophilic halogenation and nitration of the 2-isopropylthiazole-5-carboxylic acid ring are challenging due to the deactivating nature of the carboxyl group. britannica.com

Halogenation: Electrophilic halogenation of thiazoles typically occurs at the C5 position, but since this position is already substituted, reaction at C4 would be the next most likely outcome. However, the deactivation by the C5-COOH group makes this process difficult. Alternative strategies, such as the DoM approach described above followed by quenching with a halogen source (e.g., C₂Cl₆, I₂), would be a more reliable method for introducing a halogen at the C4 position.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Applying these harsh conditions to 2-isopropylthiazole-5-carboxylic acid could lead to degradation or decarboxylation. The carboxyl group, being a deactivating group, would direct any substitution to the meta position, which in this heterocyclic system is the C4 position. numberanalytics.com An alternative approach is decarboxylative nitration, where certain carboxylic acids can be converted to nitro compounds using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or other metal nitrates. chemrevlett.com This would replace the entire carboxylic acid group with a nitro group, yielding 2-isopropyl-5-nitrothiazole.

Formation of Fused Heterocyclic Systems Derived from 2-Isopropylthiazole-5-carboxylic Acid

Thiazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which often exhibit significant biological activity. nih.gov 2-Isopropylthiazole-5-carboxylic acid and its derivatives can be used to construct bicyclic systems where the new ring is fused to the thiazole at the 4,5-positions.

A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an ester or an acid hydrazide, and then performing a cyclization reaction. For example, the corresponding ethyl ester, ethyl 2-isopropylthiazole-5-carboxylate, could be reacted with hydrazine (B178648) to form 2-isopropylthiazole-5-carbohydrazide. This hydrazide is a key intermediate that can be cyclized with various reagents to form fused systems like thiazolo[5,4-c]pyridazines or thiazolo[4,5-d]pyridazines. Research on related 2-amino-4-methylthiazole-5-carboxylic acid hydrazides has shown their utility in creating a variety of fused heterocyclic structures through condensation and cyclization reactions. kau.edu.sa These strategies highlight the potential of 2-isopropylthiazole-5-carboxylic acid as a building block for creating novel, complex heterocyclic scaffolds.

Mechanistic Investigations of Key Transformations Involving 2-Isopropylthiazole-5-carboxylic Acid

The chemical behavior of 2-isopropylthiazole-5-carboxylic acid is governed by the electronic properties of the thiazole ring and the interplay between the isopropyl group at the C2 position and the carboxylic acid group at the C5 position. Mechanistic investigations into its formation and subsequent reactions provide a foundational understanding of its reactivity, enabling the strategic design of derivatives. These studies often focus on elucidating the step-by-step pathways of reactions and quantifying the rates at which these transformations occur.

Elucidation of Reaction Pathways (e.g., Hantzsch mechanism, nucleophilic attack)

The formation and derivatization of 2-isopropylthiazole-5-carboxylic acid involve several fundamental reaction mechanisms, with the Hantzsch thiazole synthesis being a primary route to the core heterocyclic structure.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, typically involving the condensation reaction between an α-haloketone and a thioamide. synarchive.com For a 2,5-disubstituted thiazole like the target compound, the synthesis would involve a thioamide bearing the isopropyl group (thioisobutyramide) and a halogenated derivative of pyruvic acid.

The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps: researchgate.net

Nucleophilic Attack: The synthesis begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step forms a tetrahedral intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon. This step leads to the formation of a five-membered ring intermediate, a hydroxythiazoline derivative.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring. mdpi.com

Under acidic conditions, the reaction regioselectivity can sometimes be altered, potentially leading to mixtures of isomers. rsc.org The specific precursors for 2-isopropylthiazole-5-carboxylic acid would dictate the precise pathway and intermediates, but the core mechanistic principles of nucleophilic addition followed by cyclization and dehydration remain constant.

Nucleophilic Attack and Substitution

The thiazole ring itself exhibits distinct regions of reactivity. The proton at the C2 position of a thiazole ring is known to be acidic, making it susceptible to deprotonation by strong bases. pharmaguideline.com However, in 2-isopropylthiazole-5-carboxylic acid, this position is already substituted. The electron-deficient nature of the C2 position generally makes it vulnerable to nucleophilic attack. pharmaguideline.com

Reactions involving the carboxylic acid group at the C5 position typically proceed via nucleophilic acyl substitution . This pathway is fundamental for creating various derivatives such as esters, amides, and acid chlorides. The mechanism is initiated by the activation of the carbonyl group, usually through protonation in acidic conditions or by conversion to a more reactive intermediate like an acid chloride. libretexts.org

A general mechanism for converting the carboxylic acid to an amide, for example, involves:

Activation of the Carbonyl: The carboxylic acid is converted to a better electrophile. This can be achieved by reaction with an agent like thionyl chloride (SOCl₂) to form an acyl chloride. libretexts.org

Nucleophilic Attack: A nucleophile, such as an amine, attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Leaving Group Elimination: The carbonyl group reforms with the expulsion of the chloride ion, which is a good leaving group, resulting in the final amide product.

This two-step sequence of addition-elimination is characteristic of nucleophilic acyl substitution reactions. youtube.com

Kinetic Studies of Thiazole Reactions

Kinetic studies provide quantitative insight into reaction rates, helping to optimize reaction conditions and support proposed mechanisms. While specific kinetic data for 2-isopropylthiazole-5-carboxylic acid is not extensively documented in publicly available literature, studies on analogous thiazole systems offer valuable information.

Research on the reaction kinetics of various thiazoles indicates that many transformations, including the Hantzsch synthesis, follow second-order kinetics. sciepub.comresearchgate.net This implies that the rate of the reaction is dependent on the concentration of both reactants, which is consistent with a bimolecular rate-determining step, such as the initial nucleophilic attack of the thioamide on the α-haloketone. researchgate.net

A kinetic investigation into the formation of thiazoles from thioamides and an α-halo carbonyl compound revealed a second-order rate constant with respect to both reactants. researchgate.net The study determined the energy of activation (Ea) for different reactants, providing a measure of the energy barrier that must be overcome for the reaction to proceed.

| Thioamide Reactant | Activation Energy (Ea) in kJ/mol/K |

|---|---|

| Thiobenzamide | 48.82 |

| Cyclohexanone thiosemicarbazone | 33.09 |

This interactive table presents kinetic data from a study on thiazole formation, illustrating how reactant structure affects the energy of activation.

Furthermore, studies on the nucleophilic substitution of halogens on the thiazole ring have also been conducted. For instance, the reaction of 2-chlorothiazoles with sodium methoxide (B1231860) demonstrates a normal substitution reaction where the rate is influenced by the concentration of both the thiazole substrate and the nucleophile. sciepub.com Such kinetic measurements are crucial for chemical engineers in reactor design and for understanding the behavior of a specific reaction. sciepub.com The rate of these reactions is also influenced by the solvent system used, with changes in dielectric constant affecting the reaction kinetics. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Isopropylthiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR data, including chemical shifts and coupling constants for 2-Isopropylthiazole-5-carboxylic acid, were found.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Without primary 1D NMR data, no correlation spectra from COSY, HSQC, or HMBC experiments could be located or analyzed. These techniques are crucial for establishing the connectivity of protons and carbons within the molecule, but require the compound to have been synthesized and subjected to these specific NMR experiments.

Solid-State NMR for Polymorphic Analysis

The applicability of solid-state NMR depends on the compound's physical state and whether it exhibits polymorphism. No studies concerning the solid-state structure or polymorphism of 2-Isopropylthiazole-5-carboxylic acid were identified.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

While characteristic absorption bands for thiazoles, carboxylic acids (O-H, C=O stretches), and isopropyl groups (C-H stretches/bends) can be predicted, no experimentally recorded FT-IR or Raman spectra with specific peak assignments for this compound are available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Information on the precise mass or fragmentation behavior of 2-Isopropylthiazole-5-carboxylic acid is absent from the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data, which would provide the exact molecular formula through high-accuracy mass measurement, was found.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Similarly, no MS/MS studies are available, which would detail the fragmentation pathways of the molecule upon collision-induced dissociation, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute stereochemistry of chiral molecules and for elucidating the detailed crystal structure of a compound.

For 2-isopropylthiazole-5-carboxylic acid, a single-crystal X-ray diffraction study would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

Key research findings that would be obtained from an X-ray crystallographic analysis of 2-isopropylthiazole-5-carboxylic acid include:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined, revealing its preferred conformation in the solid state. This would include the orientation of the isopropyl group relative to the thiazole (B1198619) ring and the conformation of the carboxylic acid group.

Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), van der Waals forces, and potential π-π stacking interactions involving the thiazole rings.

Unit Cell Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal lattice) would be determined, along with the crystal system and space group.

As of the latest literature search, a complete single-crystal X-ray diffraction study for 2-isopropylthiazole-5-carboxylic acid has not been reported. Therefore, a data table of its crystallographic parameters cannot be provided. However, for illustrative purposes, a hypothetical data table is presented below to show the type of information that would be generated from such an analysis.

Hypothetical Crystallographic Data for 2-Isopropylthiazole-5-carboxylic acid

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₉NO₂S |

| Formula Weight | 171.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 785.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.448 |

| R-factor (%) | 4.5 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if chiral analogs are relevant)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are invaluable for the stereochemical analysis of chiral compounds.

2-Isopropylthiazole-5-carboxylic acid itself is an achiral molecule and therefore does not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by modification of the isopropyl group or by the addition of a chiral substituent, the resulting chiral analogs would be amenable to analysis by chiroptical methods.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule has a chromophore that absorbs light. The sign and intensity of these peaks are highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows how the optical rotation of a chiral compound varies across a range of wavelengths.

For chiral analogs of 2-isopropylthiazole-5-carboxylic acid, these techniques could provide the following critical information:

Determination of Absolute Configuration: By comparing the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenters could be determined.

Conformational Analysis: The chiroptical spectra are sensitive to the conformational preferences of the molecule in solution. Therefore, these techniques can be used to study the conformational dynamics of chiral analogs.

Monitoring Stereochemical Purity: Chiroptical methods can be used to determine the enantiomeric excess of a sample.

Currently, there are no published studies on the synthesis or chiroptical analysis of chiral analogs of 2-isopropylthiazole-5-carboxylic acid. Consequently, no experimental data can be presented. The investigation of such chiral derivatives would be a novel area of research, and the application of CD and ORD spectroscopy would be essential for their stereochemical characterization.

Computational and Theoretical Investigations of 2 Isopropylthiazole 5 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy levels within 2-Isopropylthiazole-5-carboxylic acid. DFT, in particular, has become a popular and effective method for studying thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. These calculations are typically performed using a basis set, such as 6-311G(d,p), which describes the atomic orbitals of the system.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity. For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO may be localized on the carboxylic acid group or delocalized across the molecule.

Computational studies on the closely related thiazole-5-carboxylic acid (T5CA) provide insight into the likely electronic properties of the 2-isopropyl substituted version. DFT calculations reveal the distribution and energies of these frontier orbitals. For instance, the HOMO-LUMO energy gap for different conformers of T5CA has been calculated, indicating the electronic stability of each spatial arrangement. The introduction of an electron-donating isopropyl group at the C2 position is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted T5CA.

Below is a table of representative calculated electronic properties for a conformer of the analogous compound, thiazole-5-carboxylic acid, which illustrates the type of data generated from these studies.

| Property | Calculated Value (for Thiazole-5-carboxylic Acid) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are often in good agreement with experimental values and can be crucial for confirming the structure of newly synthesized compounds. mdpi.com

Similarly, by calculating the second derivative of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculations help in assigning specific vibrational modes to the observed spectral bands. For 2-Isopropylthiazole-5-carboxylic acid, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the C-H stretches of the isopropyl group, and the various vibrations of the thiazole ring.

The following table presents hypothetical, yet representative, predicted ¹³C NMR chemical shifts for 2-Isopropylthiazole-5-carboxylic acid based on computational models, compared to typical experimental ranges for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C=O (Carboxylic Acid) | 165.8 | 160-170 |

| C2 (Thiazole) | 168.2 | 165-175 |

| C4 (Thiazole) | 128.5 | 125-135 |

| C5 (Thiazole) | 145.1 | 140-150 |

| CH (Isopropyl) | 34.7 | 30-40 |

| CH₃ (Isopropyl) | 22.9 | 20-25 |

Conformational Analysis and Energy Landscapes of 2-Isopropylthiazole-5-carboxylic Acid

The flexibility of the isopropyl and carboxylic acid groups allows 2-Isopropylthiazole-5-carboxylic acid to exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. This is typically done by rotating the single bonds associated with the substituents and calculating the energy at each step.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for modeling isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. researchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of solvent effects and intermolecular interactions. nih.govnih.gov

For 2-Isopropylthiazole-5-carboxylic acid, MD simulations can reveal how water molecules arrange themselves around the solute, forming a solvation shell. researchgate.net These simulations can provide insights into hydrogen bonding between the carboxylic acid group and water, and how the hydrophobic isopropyl group influences the local water structure. Understanding these interactions is crucial, as the solvent can significantly affect the molecule's conformational preferences and reactivity. MD simulations are also widely used to study the interaction of small molecules with biological macromolecules, such as proteins, providing a dynamic view of how a ligand binds to its target. nih.govnih.gov

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For 2-Isopropylthiazole-5-carboxylic acid, computational modeling could be used to investigate its synthesis, such as through the Hantzsch thiazole synthesis. researchgate.netresearchgate.netmdpi.com This reaction involves the condensation of a thioamide with an α-haloketone. wikipedia.org DFT calculations could be employed to model the various steps of this reaction, including the initial nucleophilic attack, cyclization, and subsequent dehydration, to determine the most likely mechanistic pathway and identify the rate-determining step. researchgate.netresearchgate.net Such studies provide fundamental insights into the reaction and can aid in optimizing reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. researchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. researchgate.net A mathematical model is then developed to correlate these descriptors with the observed activity.

For 2-Isopropylthiazole-5-carboxylic acid and its analogs, QSAR could be used to guide the design of new derivatives with enhanced biological activity. researchgate.netnih.gov For example, if a series of 2-alkylthiazole-5-carboxylic acids were synthesized and tested for a particular biological effect, a QSAR model could be built to identify which structural features are most important for that activity. The model might reveal, for instance, that increasing the hydrophobicity of the 2-position substituent enhances activity, while the electronic properties of the thiazole ring are also critical. This information would then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

The table below illustrates a hypothetical QSAR data set for a series of thiazole derivatives, showing how different descriptors might correlate with biological activity.

| Compound | Substituent (R) | LogP (Hydrophobicity) | HOMO Energy (eV) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | -CH₃ | 1.5 | -6.8 | 10.5 |

| Analog 2 | -CH₂CH₃ | 2.0 | -6.7 | 8.2 |

| Analog 3 (Target) | -CH(CH₃)₂ | 2.5 | -6.6 | 5.1 |

| Analog 4 | -C(CH₃)₃ | 3.0 | -6.5 | 6.5 |

Strategic Applications and Future Directions in Chemical Research Featuring 2 Isopropylthiazole 5 Carboxylic Acid

Role as a Precursor and Building Block in Complex Organic Synthesis

The utility of 2-isopropylthiazole-5-carboxylic acid as a foundational molecule in organic synthesis is significant. Like its alkyl-substituted analogs, it serves as a versatile building block for constructing more complex molecular architectures. chemimpex.com The thiazole (B1198619) ring is a key pharmacophore in numerous biologically active compounds, and the carboxylic acid group provides a reactive handle for a variety of coupling reactions, such as amidation and esterification. This dual functionality allows chemists to incorporate the thiazole moiety into larger, more intricate structures.

Building Block for Natural Product Synthesis

While direct examples of 2-isopropylthiazole-5-carboxylic acid in the total synthesis of natural products are not extensively documented, the thiazole core is a recurring motif in a wide array of natural compounds, particularly peptides and alkaloids. These natural products often exhibit potent biological activities. The synthesis of analogs of these natural products frequently employs substituted thiazole carboxylic acids as key intermediates. The isopropyl group on the C2 position of the thiazole ring can influence the steric and electronic properties of the target molecule, potentially enhancing its biological efficacy or modifying its metabolic profile. The carboxylic acid at the C5 position provides the necessary attachment point to build out the rest of the natural product-like scaffold.

Intermediate in the Preparation of Advanced Materials

The incorporation of heterocyclic compounds into polymers and other materials can impart desirable properties, such as enhanced thermal stability, durability, and specific electronic or optical characteristics. Thiazole derivatives are explored for their applications in the development of specialized polymers and coatings. The robust aromatic nature of the thiazole ring can contribute to the rigidity and strength of a polymer backbone. 2-Isopropylthiazole-5-carboxylic acid can be bifunctional in this context; the carboxylic acid can be converted into a polymerizable group (like an ester or amide), allowing it to be integrated into polymer chains such as polyesters or polyamides. The thiazole ring and its isopropyl substituent then function as pendant groups that can modify the bulk properties of the resulting material.

Table 1: Potential Enhancements in Material Properties via Thiazole Incorporation

| Material Type | Property Enhanced | Potential Improvement (%) |

|---|---|---|

| Polymer Composites | Tensile Strength | 30% |

| Coatings | Environmental Resistance | 25% |

This data is based on the general application of thiazole derivatives in material science and represents potential enhancements.

Rational Design of Derivatives for Targeted Chemical Properties

The structure of 2-isopropylthiazole-5-carboxylic acid is amenable to systematic modification, allowing for the rational design of derivatives with fine-tuned properties for specific applications. The interplay between the thiazole core, the isopropyl group, and the reactive carboxylic acid allows chemists to modulate features like solubility, lipophilicity, and molecular interaction capabilities.

Exploration of Bioisosteric Replacements in Academic Compound Design

Consequently, a variety of functional groups, known as bioisosteres, are used as carboxylic acid surrogates. nih.gov The 2-isopropylthiazole-5-carboxylic acid structure can be involved in this strategy in two ways:

The entire molecule can be designed to act as a bioisostere for a different chemical scaffold.

The carboxylic acid group on the thiazole ring can be replaced with a known bioisostere, such as a tetrazole or a hydroxamic acid, to modulate the acidity and pharmacokinetic properties of the molecule while retaining the key interactions of the thiazole core. openaccessjournals.com

The choice of a bioisostere is highly dependent on the specific biological target and desired outcome. drughunter.com

Table 2: Comparison of Selected Carboxylic Acid Bioisosteres

| Bioisostere | Typical pKa Range | Key Feature |

|---|---|---|

| Carboxylic Acid | 4–5 | Classical acidic group |

| 1H-Tetrazole | 4.5–4.9 | More lipophilic than carboxylic acid |

| 3-Hydroxyisoxazole | 4–5 | Planar, similar acidity to carboxylic acid nih.gov |

| Hydroxamic Acid | ~8–9 | Less acidic, can act as a metal chelator |

Data compiled from medicinal chemistry literature. openaccessjournals.comnih.gov

Design of Fluorescent Dyes and Optical Materials

Molecules with extended π-conjugated systems, particularly those containing heterocyclic rings, often exhibit interesting photophysical properties, including fluorescence. Thiazole derivatives are used as core structures in the design of fluorescent probes and dyes. Research has shown that compounds based on a thiazole-5-carboxylic acid ester can be used to create fluorescent sensors. nih.gov By modifying the 2-isopropylthiazole-5-carboxylic acid scaffold—for example, by forming amides or esters with other aromatic or conjugated systems—new molecules with tailored absorption and emission spectra can be synthesized. These materials have potential applications in biological imaging, sensing, and organic light-emitting diodes (OLEDs). The specific substituents on the thiazole ring and the attached conjugated systems play a critical role in tuning the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield of the resulting fluorescent compound. nih.gov

Future Research Avenues in Thiazole-5-carboxylic Acid Chemistry

The field of thiazole-5-carboxylic acid chemistry, with compounds like 2-isopropylthiazole-5-carboxylic acid as a focal point, is poised for significant advancements. Future research is gravitating towards the development of more efficient and environmentally benign synthetic methods, a deeper understanding of their reaction capabilities, and their incorporation into innovative materials and catalytic systems.

Novel Synthetic Methodologies (e.g., catalytic, sustainable)

The synthesis of thiazole derivatives is undergoing a paradigm shift towards greener and more sustainable practices. nih.govbepls.combohrium.com Traditional methods, while effective, often rely on harsh reaction conditions and hazardous reagents. bepls.com The future of synthesizing compounds such as 2-isopropylthiazole-5-carboxylic acid will likely focus on several key areas:

Green Chemistry Approaches : There is a growing emphasis on methodologies that minimize environmental impact. nih.gov This includes the use of green solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. bepls.combohrium.commdpi.com For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for some thiazole derivatives. bepls.com The development of protocols that utilize renewable starting materials and generate minimal waste is a primary objective. nih.gov

Catalytic Innovations : The exploration of novel catalysts is a significant avenue of research. This includes the use of biocatalysts, such as chitosan-based hydrogels, which offer an eco-friendly and reusable option for thiazole synthesis. mdpi.com Additionally, metal-catalyzed reactions, including those using copper and palladium, are being refined for direct C-H arylation and other functionalizations of the thiazole ring, offering more direct and efficient synthetic routes. organic-chemistry.org Visible-light-induced reactions are also emerging as a mild and green alternative for constructing the 2-aminothiazole (B372263) core. organic-chemistry.org

Multi-Component Reactions : One-pot, multi-component reactions are gaining traction due to their efficiency and atom economy. bepls.com These reactions allow for the construction of complex thiazole derivatives from simple starting materials in a single step, minimizing purification processes and solvent usage.

Table 1: Emerging Sustainable Synthetic Methodologies for Thiazole Derivatives

| Methodology | Description | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. bepls.com | Trisubstituted thiazoles, Hydrazinyl thiazoles. bepls.com |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. | Environmentally benign, energy-efficient, and can lead to higher purity products. bepls.commdpi.com | Various thiazole derivatives. mdpi.com |

| Green Catalysts | Involves the use of recyclable and non-toxic catalysts, such as biocatalysts. | Reduces waste, lowers environmental impact, and allows for catalyst reuse. nih.govmdpi.com | Novel thiazole derivatives. mdpi.com |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, avoiding the need for chemical oxidants. | Metal- and oxidant-free conditions, sustainable, and allows for selective synthesis. organic-chemistry.org | Thiazoles and 1,2,4-thiadiazoles. organic-chemistry.org |

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond established reactions, future research will delve into the untapped reactivity of the thiazole-5-carboxylic acid scaffold. The electron distribution within the thiazole ring, with its electron-deficient C2 position and more electron-rich C5 position, allows for a range of chemical behaviors that are yet to be fully exploited. pharmaguideline.com

Key areas for future exploration include:

C-H Functionalization : While progress has been made, the direct and selective functionalization of C-H bonds on the thiazole ring remains a significant goal. organic-chemistry.org Developing new catalytic systems that can precisely target specific C-H bonds for derivatization will open up new avenues for creating diverse molecular architectures.

Novel Cyclization and Rearrangement Reactions : Investigating new intramolecular cyclization reactions involving the carboxylic acid group or other substituents could lead to the formation of novel fused heterocyclic systems with unique properties. nih.gov The thiazole ring can also participate in rearrangement reactions under specific conditions, and a deeper understanding of these pathways could be harnessed for synthetic purposes.

Photochemical and Electrochemical Transformations : The response of the thiazole ring to light and electricity is an area ripe for exploration. organic-chemistry.orgresearchgate.net Photoredox catalysis, for example, could enable previously inaccessible transformations under mild conditions. organic-chemistry.org Similarly, electrosynthesis can be used to drive unique cyclization and coupling reactions. organic-chemistry.org

Decarboxylation and Subsequent Functionalization : The carboxylic acid group at the C5 position can be a handle for various transformations. Studies on the decarboxylation of aminothiazole-5-carboxylic acids have revealed different mechanistic pathways depending on the reaction conditions. rsc.org Future work could explore controlled decarboxylation followed by in-situ functionalization to introduce new substituents at the C5 position.

Integration into Catalytic Systems and Material Science Architectures

The unique electronic and structural features of thiazole-5-carboxylic acids make them promising candidates for incorporation into advanced materials and catalytic systems. chemimpex.com

Future research in this domain will likely focus on:

Coordination Chemistry and Catalysis : The nitrogen and sulfur atoms of the thiazole ring, along with the carboxylic acid group, can act as ligands for metal ions. This opens up the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic or material properties. The resulting complexes could find applications in areas such as asymmetric catalysis or gas storage.

Organic Electronics : Thiazole-containing compounds are known to possess interesting electronic properties. acs.org Thiazolo[5,4-d]thiazole derivatives, for instance, have been investigated as hole-selective materials in perovskite solar cells, demonstrating their potential in organic photovoltaics. acs.org Future work could involve designing and synthesizing novel 2-isopropylthiazole-5-carboxylic acid derivatives for use as organic semiconductors, dyes in dye-sensitized solar cells, or components of organic light-emitting diodes (OLEDs).

Polymer Science : Thiazole-5-carboxylic acid can be used as a monomer for the synthesis of specialty polymers. chemimpex.com These polymers may exhibit enhanced thermal stability, mechanical strength, or unique optical properties, making them suitable for high-performance applications in aerospace, electronics, or as advanced coatings. chemimpex.com

Table 2: Potential Applications of Thiazole-5-Carboxylic Acid Derivatives in Materials Science

| Application Area | Role of Thiazole-5-Carboxylic Acid Derivative | Potential Advantages |

|---|---|---|

| Perovskite Solar Cells | As a component of hole-selective layers. acs.org | Can enhance power conversion efficiency and operational stability. acs.org |

| Organic Field-Effect Transistors (OFETs) | As a building block for organic semiconductors. | The thiazole ring's π-conjugated system can facilitate charge transport. |

| Metal-Organic Frameworks (MOFs) | As an organic linker to connect metal nodes. | Potential for creating materials with high porosity for gas storage or catalysis. |

| Specialty Polymers | As a monomer in polymerization reactions. chemimpex.com | Can impart enhanced thermal stability and mechanical properties to the resulting polymer. chemimpex.com |

Conclusion

Summary of Key Academic Contributions to 2-Isopropylthiazole-5-carboxylic Acid Research

Academic research has established 2-Isopropylthiazole-5-carboxylic acid as a significant heterocyclic organic compound, primarily recognized for its role as a structural component and intermediate in the synthesis of more complex molecules. The core of its contribution lies within medicinal chemistry, where the thiazole (B1198619) ring system is a well-regarded pharmacophore.

Key research findings highlight the utility of the broader class of thiazole-5-carboxylic acid derivatives in developing new therapeutic agents. Studies have demonstrated that this structural motif is integral to the synthesis of compounds with potential biological activities. For instance, derivatives of thiazole compounds have shown notable antimicrobial properties. The thiazole carboxamide moiety is a common feature in natural antineoplastic antibiotics, underscoring the importance of this chemical class in oncology research. scispace.com Research into 2-amino-thiazole-5-carboxylic acid derivatives, for example, has been pivotal in creating intermediates for potent anti-tumor drugs like dasatinib. nih.gov The academic focus has largely been on utilizing compounds like 2-Isopropylthiazole-5-carboxylic acid as building blocks, leveraging the reactivity of the carboxylic acid group and the stability of the thiazole ring to construct novel molecules with potential for biological application.

Table 1: Physicochemical Properties of 2-Isopropylthiazole-5-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 62657-87-8 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.21 g/mol |

Note: Data sourced from publicly available chemical databases.

Unresolved Challenges and Promising Future Research Trajectories in Thiazole Chemistry

The field of thiazole chemistry, while mature, continues to present a range of challenges and exciting opportunities for future research. A primary unresolved challenge is overcoming microbial drug resistance. mdpi.com As pathogens evolve, the demand for novel antimicrobial agents intensifies, positioning thiazole derivatives as a promising area for the development of next-generation antibiotics. scispace.comkau.edu.sa However, a significant hurdle in the drug discovery pipeline for some thiazole-based candidates is their suboptimal physicochemical properties, such as poor water solubility, which can hinder bioavailability. mdpi.com